Ecadotril [(S)-acetorphan, sinorphan] is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP). [, ] Neutral endopeptidase 24.11 is a membrane-bound zinc metallopeptidase found in a variety of tissues, including the kidney, lung, and brain. [, , ] Ecadotril acts as a prodrug, being rapidly hydrolyzed in vivo to its active metabolite, (S)-thiorphan. [, ] Ecadotril is primarily recognized for its role in cardiovascular research, specifically in the context of hypertension and heart failure. [, , , , , , , , ]
Synthesis Analysis
Several synthetic routes to access enantiomerically pure ecadotril have been described. One approach utilizes enzymatic desymmetrization of 2-benzyl-1,3-propanediol to obtain the enantiomers of 3-acetylthio-2-benzylpropionic acid, which serve as starting materials for ecadotril synthesis. [, ] Another method involves asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids using SpinPHOX/Ir(I) complexes as catalysts. This approach allows for the synthesis of both enantiomers of ecadotril by selecting the appropriate catalyst. []
Chemical Reactions Analysis
Ecadotril undergoes hydrolysis in vivo to yield its active metabolite, (S)-thiorphan. [, ] This hydrolysis likely involves the cleavage of the acetyl group from the thiol moiety. Specific details about the hydrolysis mechanism and the enzymes involved require further investigation.
Mechanism of Action
Ecadotril exerts its effects primarily through the inhibition of neutral endopeptidase 24.11 (NEP). [, ] NEP is responsible for the degradation of various vasoactive peptides, including natriuretic peptides (ANP and BNP), angiotensins, bradykinin, and endothelin-1. [, , , ] By inhibiting NEP, ecadotril prevents the breakdown of these peptides, leading to increased levels and enhanced biological activity. This results in several cardiovascular effects, including:
Increased natriuresis and diuresis: Enhanced natriuretic peptide activity promotes sodium and water excretion by the kidneys. [, , ]
Vasodilation: Inhibition of NEP leads to increased levels of vasodilatory peptides like ANP and bradykinin, contributing to a reduction in blood pressure. [, , , ]
Reduced cardiac hypertrophy: Ecadotril, particularly in combination with angiotensin-converting enzyme (ACE) inhibitors, has been shown to reduce cardiac hypertrophy in animal models of heart failure. [, ]
Applications
Hypertension: Ecadotril has demonstrated antihypertensive effects in animal models, primarily due to its vasodilatory actions and increased natriuresis. [, , , ]
Heart Failure: Ecadotril has been investigated for its potential to improve cardiac function and reduce symptoms in heart failure. Studies have shown beneficial effects on left ventricular filling pressures and renal function in animal models. [, , , , ]
Pulmonary Hypertension: Recent research suggests that combining ecadotril with phosphodiesterase 5 inhibitors may offer a novel therapeutic approach for pulmonary hypertension by synergistically increasing cGMP levels and promoting pulmonary vasodilation. [, ]
Additionally, exploring the role of ecadotril in other conditions characterized by dysregulation of vasoactive peptides, such as pulmonary fibrosis and specific forms of kidney disease, could be promising areas for future research. [] Developing novel NEP inhibitors with improved selectivity profiles and pharmacokinetic properties may also overcome some of the limitations associated with ecadotril and lead to more effective and safer therapeutic options.
Related Compounds
(S)-Thiorphan
Compound Description: (S)-Thiorphan is the active metabolite of ecadotril. [, , ] It is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. [, , ] NEP is responsible for the degradation of various vasoactive peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). [, ] By inhibiting NEP, (S)-Thiorphan increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. [, , ]
Relevance: (S)-Thiorphan is directly relevant to ecadotril as it is the active form of the drug. Ecadotril acts as a prodrug, being metabolized in the body to release (S)-Thiorphan, which then exerts the desired pharmacological effects. [, , ]
Dexecadotril
Compound Description: Dexecadotril is the (R)-enantiomer of ecadotril. [] Like ecadotril, it is a prodrug that is metabolized to the active NEP inhibitor, (R)-thiorphan. [] Dexecadotril exhibits intestinal antisecretory activity and is being developed as a therapeutic agent for the treatment of diarrhea. []
Relevance: Dexecadotril is structurally related to ecadotril, being its enantiomeric counterpart. While sharing a similar structure, they have different pharmacological profiles, with ecadotril primarily exhibiting cardiovascular activity. []
Fasidotril
Compound Description: Fasidotril is a dual inhibitor of NEP and angiotensin-converting enzyme (ACE). [, ] This dual inhibition gives fasidotril potent pharmaceutical properties in the cardiovascular field, as it simultaneously increases levels of vasodilatory peptides like ANP and BNP while also blocking the production of the vasoconstrictor angiotensin II. []
Perindopril
Compound Description: Perindopril is an ACE inhibitor used to treat hypertension and heart failure. [, ] It works by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and promoting vasodilation. [, ]
Relevance: While structurally unrelated to ecadotril, perindopril is relevant due to research investigating the combined effects of NEP and ACE inhibition. Studies have shown that co-administration of perindopril with ecadotril can enhance certain therapeutic effects, such as the reduction of cardiac hypertrophy. [, ]
Candoxatril
Compound Description: Candoxatril is another NEP inhibitor. [] Similar to ecadotril, it was investigated for its potential in treating hypertension and heart failure. [] Early studies on candoxatril showed promising effects on hemodynamic parameters. []
Relevance: Candoxatril is directly related to ecadotril because it shares the same mechanism of action, inhibiting NEP to potentiate the effects of natriuretic peptides. [, ] Despite initial promise, both drugs faced challenges in clinical development due to limitations in efficacy and the emergence of side effects. []
Omapatrilat
Compound Description: Omapatrilat is a vasopeptidase inhibitor that exhibits dual inhibition of both ACE and NEP. [, , ]
Relevance: Like fasidotril, omapatrilat's dual inhibition of ACE and NEP makes it relevant to ecadotril. [, , ] This dual action is similar to the combined effect of administering ecadotril with an ACE inhibitor like perindopril. [, ]
Atrial Natriuretic Peptide (ANP)
Compound Description: Atrial natriuretic peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure and fluid balance. [, , ] It exerts vasodilatory, natriuretic, and diuretic effects. [, , ]
Relevance: ANP is highly relevant to the research on ecadotril. Ecadotril, through its active metabolite (S)-thiorphan, inhibits the degradation of ANP by NEP, leading to increased ANP levels and enhanced therapeutic effects. [, , ]
Brain Natriuretic Peptide (BNP)
Compound Description: Brain natriuretic peptide (BNP) is another cardiac hormone with similar vasodilatory, natriuretic, and diuretic properties as ANP. [, , ]
Relevance: BNP, like ANP, is a substrate for NEP and is relevant to ecadotril's mechanism of action. Ecadotril's NEP inhibition also leads to increased levels of BNP, contributing to its overall cardiovascular effects. [, , ]
Angiotensin II
Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a central role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. [, , ]
Bradykinin
Compound Description: Bradykinin is a peptide hormone that causes blood vessels to dilate (widen) and therefore lowers blood pressure. [, ]
Relevance: Bradykinin is relevant to ecadotril research because it is another vasoactive peptide metabolized by both NEP and ACE. [, ] Studies have examined the influence of combined NEP and ACE inhibition, such as with ecadotril and perindopril, on bradykinin levels and their potential implications for cardiovascular effects. [, ]
Endothelin-1 (ET-1)
Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide involved in various physiological and pathological processes, including hypertension and heart failure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
E 4441 is a third-generation difluoroquinolone and shows satisfactory levels of activity, both in vitro and in vivo, its activity against G(+) aerobic bacteria and anaerobic bacteria.
E-4177 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. In rat adrenal cortex and liver, E4177 competitively inhibited the specific binding of 125I-[Sar1,Ile8]Ang II, with IC50 being (5.2 +/- 1.0) x 10(-8) M for the adrenal cortex and (1.2 +/- 0.3) x 10(-7) M for the liver. These IC50 values were similar to those for losartan, which showed an IC50 of (6.0 +/- 0.9) x 10(-8) M for the adrenal cortex and (1.3 +/- 0.5) x 10(-7) M for the liver. E4177 is a potent AT1 Ang II-receptor antagonist that may be clinically useful for the treatment of cardiovascular diseases such as hypertension.
E 5324, an acyl-CoA cholesterol acyltransferase inhibitor, has been found to inhibit cholesterol esterification and CE mass in atherosclerotic foam cells, derived from either macrophages or arterial smooth muscle cells.
E55888 is a potent and selective full agonist at the 5HT7 serotonin receptor, and is used for investigating the role of 5-HT7 receptors in the perception of pain.